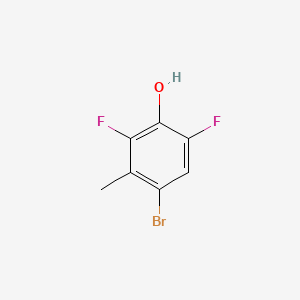

4-Bromo-2,6-difluoro-3-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-difluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQRYNKXPAXGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742886 | |

| Record name | 4-Bromo-2,6-difluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-26-9 | |

| Record name | 4-Bromo-2,6-difluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 4 Bromo 2,6 Difluoro 3 Methylphenol and Its Precursors

De Novo Synthesis Approaches to Substituted Phenols

Traditional syntheses of substituted phenols typically rely on the functionalization of an existing aromatic ring. However, de novo strategies, which construct the aromatic ring itself, offer powerful alternatives, particularly for accessing complex substitution patterns that are difficult to achieve through conventional methods. beilstein-journals.org One such approach involves the oxidative aromatization of cyclohexenone derivatives. For instance, using a dimethyl sulfoxide (B87167) (DMSO) and iodine (I₂) system, substituted cyclohexenones can be converted into meta-substituted phenols. beilstein-journals.org This method is advantageous as it avoids metal catalysts and can provide access to substitution patterns that are challenging to obtain due to the inherent directing effects of substituents on a pre-formed ring. beilstein-journals.org

Another powerful de novo method is the rhodium-catalyzed oxidative cycloaromatization of dienynes, which provides a straightforward and efficient pathway to polysubstituted phenols and naphthols under mild conditions. oup.comharvard.edu This protocol demonstrates good tolerance for various functional groups, including electron-withdrawing groups. oup.com A distinct metal-mediated approach involves a formal [2+2+1+1] cycloaddition of two different alkynes and two molecules of carbon monoxide, enabling the regioselective installation of up to five different substituents on a phenol (B47542) ring. sioc-journal.cn

Directed Ortho Metalation Strategies for Selective Functionalization

Directed ortho metalation (DoM) is a premier strategy for the site-specific functionalization of aromatic compounds. utsouthwestern.edunih.gov This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating an aryllithium species. This intermediate can then be quenched with a suitable electrophile to introduce a new substituent with high regioselectivity. nih.gov

For phenolic substrates, the hydroxyl group itself can act as a DMG, but it is often protected to prevent acid-base reactions with the organolithium base and to enhance its directing ability. Common protecting groups that also function as effective DMGs include carbamates and ethers. utsouthwestern.edu For example, a phenol can be converted to an O-carbamate, which then directs lithiation to the ortho position. Subsequent reaction with an electrophile and deprotection of the carbamate (B1207046) yields the ortho-functionalized phenol. utsouthwestern.edu The tetrahydropyran (B127337) (THP) ether has also been effectively used as a directing group in the ortho-lithiation of phenols, generating stable aryllithium intermediates suitable for large-scale synthesis. researchgate.net

The power of DoM lies in its ability to overcome the inherent electronic preferences of substituents, allowing for the introduction of functional groups at positions that would be disfavored under classical electrophilic aromatic substitution conditions. researchgate.net This is particularly relevant for the synthesis of highly substituted aromatics like 4-Bromo-2,6-difluoro-3-methylphenol, where precise installation of substituents is paramount.

Electrophilic Bromination and Nucleophilic Fluorination Routes to Halo-Substituted Phenols

The introduction of halogen atoms onto the phenolic ring is a critical step in the synthesis of this compound.

Electrophilic Bromination: Bromination of phenols is typically achieved through electrophilic aromatic substitution. The high reactivity of the phenol ring often necessitates mild brominating agents to avoid over-bromination and control regioselectivity. A practical and mild procedure involves the use of a PhIOAcBr reagent, generated in situ from PIDA (phenyliodine diacetate) and AlBr₃. nih.gov This system has shown broad applicability for the bromination of various phenols and phenol ethers with good yields. nih.gov Another common and effective reagent is N-Bromosuccinimide (NBS), often used for its ease of handling compared to liquid bromine. beilstein-journals.org The synthesis of related compounds like (E)-4-Bromo-2-[(phenylimino)methyl]phenol often starts from 5-bromosalicylaldehyde, which is itself prepared by the bromination of salicylaldehyde, highlighting this key transformation. nih.govvanderbilt.edu

Table 1: Selected Methods for Electrophilic Bromination of Phenols

| Reagent System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| PIDA / AlBr₃ | Phenols, Phenol-ethers | Mild conditions, operationally simple, good yields for sterically hindered substrates. | nih.gov |

| N-Bromosuccinimide (NBS) | Phenols, Anilines | Stoichiometry-controlled, good to excellent yields, can be performed under mechanochemical (green) conditions. | beilstein-journals.org |

| Br₂ / KOBr (in-situ) | Aromatic Substrates | Suitable for continuous flow, avoids handling of hazardous Br₂, good to excellent yields. | nih.gov |

Nucleophilic and Electrophilic Fluorination: The introduction of fluorine atoms often requires specialized methods. While electrophilic fluorination using reagents like Selectfluor® is common for electron-rich systems, nucleophilic aromatic substitution (SNA_r_) is a powerful strategy for introducing fluorine, especially when the ring is activated by electron-withdrawing groups. wjpmr.com However, for non-activated aryl halides, transition-metal-catalyzed methods are often necessary. A significant advancement is the palladium-catalyzed nucleophilic fluorination of aryl bromides, which shows a broad substrate scope, particularly for heteroaromatic systems. ub.edu

Fluorinating agents are broadly classified as nucleophilic (e.g., alkali fluorides) or electrophilic (e.g., N-F reagents). jst.go.jp The choice depends on the substrate and the desired transformation. For a precursor like 1,3-difluorobenzene, further functionalization would build the target molecule. Alternatively, a phenol could be fluorinated directly, although controlling regioselectivity can be challenging. wjpmr.com

Regioselective Introduction of Methyl Groups on the Phenolic Ring

The regioselective introduction of the methyl group at the C3 position, flanked by two fluorine atoms and a bromine atom, is a key synthetic challenge. Standard Friedel-Crafts alkylation methods often lack the required regiocontrol for such a sterically congested and electronically complex ring.

A plausible strategy involves the functionalization of a pre-existing di-fluorinated precursor, such as 2,6-difluorophenol (B125437) or its derivatives. One advanced method involves the selective ortho-methylation of polyfluorinated arylimines. Research has shown that dimethylzinc (B1204448) in the presence of a platinum catalyst can selectively methylate the C-F bond ortho to the imine directing group. fluorine1.ru Notably, this regioselectivity is maintained even in the presence of a weaker C-Br bond in the molecule, demonstrating the robustness of the catalytic system. fluorine1.ru

Another potential route could involve the ortho-lithiation of a protected 3,5-difluorobromobenzene precursor, followed by quenching with a methylating agent like methyl iodide. The synthesis of the related 4-bromo-2,6-difluorobenzaldehyde (B1272164) from 1-bromo-3,5-difluorobenzene (B42898) via lithiation with LDA followed by formylation with DMF has been reported. mit.edu This aldehyde could then, in principle, be converted to the required methyl group through reduction (e.g., Wolff-Kishner or Clemmensen reduction). The phenolic hydroxyl group could be introduced at a later stage, for example, via a Baeyer-Villiger oxidation of the aldehyde to a formate (B1220265) ester, followed by hydrolysis.

Functional Group Interconversions and Protective Group Chemistry in this compound Synthesis

The synthesis of a complex molecule like this compound often requires a sequence of reactions where functional groups are modified or transformed, a process known as functional group interconversion (FGI). mit.eduimperial.ac.uk A critical aspect of FGI is the use of protecting groups to mask reactive sites and prevent unwanted side reactions. oup.comharvard.edu

The phenolic hydroxyl group is acidic and strongly activating towards electrophilic substitution. Therefore, it is typically protected during reactions such as bromination, methylation, or metalation to ensure selectivity and prevent interference. oup.com Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), tert-butyl, methoxymethyl (MOM), and tetrahydropyranyl (THP)) and esters. oup.comharvard.edusioc-journal.cn The choice of protecting group is dictated by its stability to the reaction conditions and the ease of its subsequent removal (deprotection). For example, benzyl ethers are readily cleaved by catalytic hydrogenolysis, while silyl (B83357) ethers (e.g., TBDMS) are removed with fluoride (B91410) sources like TBAF, and tert-butyl ethers are cleaved under acidic conditions. harvard.edunih.gov

Table 2: Common Protecting Groups for Phenols and Their Deprotection Conditions

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Reference |

|---|---|---|---|

| Benzyl Ether | Bn | H₂, Pd/C (Hydrogenolysis) | oup.comutsouthwestern.edu |

| tert-Butyldimethylsilyl Ether | TBDMS | TBAF, HF, or acid | harvard.edu |

| tert-Butyl Ether | tBu | Strong acid (e.g., TFA, H₂SO₄) | nih.gov |

| Tetrahydropyranyl Ether | THP | Aqueous acid (e.g., HCl, HOAc) | oup.com |

| Methyl Ether | Me | Strong acid/Lewis acid (e.g., BBr₃, TMSI) | sioc-journal.cnutsouthwestern.edu |

An example of FGI in a potential synthesis could be the conversion of an aldehyde to a phenol. The 4-bromo-2,6-difluorobenzaldehyde precursor mit.edu could undergo a Baeyer-Villiger oxidation to yield a formate ester, which is then hydrolyzed to the corresponding phenol. This sequence allows the introduction of the hydroxyl group after other sensitive functionalization steps have been completed.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly important in the synthesis of fine chemicals and pharmaceuticals, including halogenated phenols.

A key area for improvement is in halogenation reactions. Traditional bromination often uses elemental bromine (Br₂), which is highly toxic, corrosive, and generates stoichiometric amounts of HBr as a byproduct. nih.gov Greener alternatives focus on several strategies:

Atom Economy: Using reagents like N-bromosuccinimide (NBS) improves atom economy and safety. beilstein-journals.org

In Situ Generation: Generating the hazardous reagent, like Br₂ or KOBr, in situ from safer precursors (e.g., NaOCl and HBr/KBr) within a continuous flow reactor minimizes risk and exposure. nih.gov

Catalytic Aerobic Oxidation: Using air as the terminal oxidant in the presence of a bromide source (like HBr or NaBr) is a highly sustainable approach. Metal-free systems, for instance using an ionic liquid as a recyclable catalyst, have been developed for the aerobic bromination of various aromatic compounds. nih.govacs.org

Greener Solvents and Conditions: Replacing hazardous chlorinated solvents with water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce environmental impact. matanginicollege.ac.inroyalsocietypublishing.org Furthermore, solvent-free methods, such as mechanochemistry (e.g., grinding), offer a powerful green alternative. A catalyst-free halogenation of phenols using NBS under automated grinding conditions with PEG-400 as an auxiliary has been shown to be rapid and high-yielding. beilstein-journals.org

Reaction Mechanisms and Chemical Transformations of 4 Bromo 2,6 Difluoro 3 Methylphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of 4-Bromo-2,6-difluoro-3-methylphenol, the reactivity and regioselectivity of EAS reactions are determined by the cumulative electronic and steric effects of the substituents already present on the benzene (B151609) ring.

The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the methyl (-CH3) group is an activating, ortho-para director. Conversely, the fluorine (-F) and bromine (-Br) substituents are deactivating yet also ortho-para directing.

In this specific molecule, the positions ortho to the strongly activating hydroxyl group are occupied by fluorine atoms (C2 and C6). The position para to the hydroxyl group is occupied by the bromine atom (C4). The only remaining unsubstituted position on the ring is C5, which is meta to the hydroxyl group.

Nucleophilic Aromatic Substitution Reactions Involving Fluorine and Bromine Substituents

Nucleophilic Aromatic Substitution (SNAr) provides a pathway to replace substituents on an electron-poor aromatic ring with a nucleophile. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. libretexts.org The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate and accelerating the reaction. masterorganicchemistry.comlibretexts.org

In this compound, the two fluorine atoms strongly activate the ring for SNAr. The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is contrary to their C-X bond strengths. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. core.ac.uk

Therefore, the fluorine atoms at the C2 and C6 positions are the most likely sites for nucleophilic attack. A strong nucleophile, such as an alkoxide, amine, or thiol, could displace one or both fluorine atoms. The bromine at C4 is less likely to be displaced in a standard SNAr reaction because it is a poorer leaving group under these conditions and is not as strongly activated as the fluorine atoms, which are ortho/para to another deactivating fluorine. Polyfluoroarenes are known to undergo SNAr reactions where fluorine is selectively replaced. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in pharmaceutical and materials synthesis. researchgate.netacs.org The C-Br bond in this compound is an ideal handle for such transformations, offering a selective site for functionalization while leaving the C-F and C-O bonds intact.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

The crucial first step, C-Br bond activation, occurs via the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the insertion of the Pd(0) center into the C-Br bond, forming a square planar palladium(II) intermediate. The reactivity of aryl halides in this step follows the order I > Br > Cl > F, which is based on bond dissociation energies. uwindsor.ca

This reactivity trend is key to the selective functionalization of this compound. The C-Br bond is significantly more reactive towards oxidative addition with Pd(0) than the much stronger C-F bonds. This difference in reactivity allows for orthogonal coupling, where the C-Br bond is selectively transformed while the C-F bonds remain untouched, a strategy successfully employed in similar polyhalogenated systems. beilstein-journals.org

Following oxidative addition, the transmetalation step occurs, where an organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the halide. The final step is reductive elimination , where the two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle. uwindsor.ca

The palladium-catalyzed cross-coupling of the C-Br bond in this compound can be achieved with a wide variety of coupling partners. The choice of ligands, base, and solvent is critical for success. nih.govbeilstein-journals.org

Interactive Table: Scope of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Conditions |

| Suzuki Coupling | Aryl/vinyl boronic acids or esters | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene) |

| Heck Coupling | Alkenes | C-C | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) |

| Sonogashira Coupling | Terminal alkynes | C-C | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) |

| Buchwald-Hartwig Amination | Primary/secondary amines, amides | C-N | Pd catalyst, Ligand (e.g., Xantphos, SPhos), Base (e.g., Cs₂CO₃, NaOtBu) |

| Buchwald-Hartwig Etherification | Phenols, Alcohols | C-O | Pd catalyst, Ligand, Base (e.g., K₂CO₃) |

A primary limitation of these reactions can be steric hindrance. The substituents ortho to the bromine atom (fluorine at C2 and the methyl group at C3) can impede the approach of the palladium catalyst and the coupling partner, potentially requiring more forcing conditions or specialized bulky phosphine (B1218219) ligands to achieve high yields. researchgate.net

Reactions Involving the Hydroxyl Group: Etherification, Esterification, and Oxidation

The phenolic hydroxyl group is another key functional handle in this compound, allowing for a range of classical transformations.

Etherification : The hydroxyl group can be readily converted into an ether. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an aryl ether. A process for the vapor-phase bromination of 3-alkylphenyl ethers to produce 4-bromo-3-alkylphenyl ethers highlights the stability of the ether linkage under certain reaction conditions. google.com

Esterification : The phenol can be acylated to form phenyl esters. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct.

Oxidation : Phenols can be oxidized to various products, including quinones. However, the reaction outcome is highly dependent on the oxidant and the substitution pattern of the phenol. For this compound, oxidation could potentially lead to the formation of a quinone-type structure, though this may be complicated by the presence of multiple halogen substituents.

Radical Reactions and Photochemistry of Halogenated Phenols

Halogenated phenols exhibit rich and complex radical and photochemical reactivity. The C-Br and C-F bonds, as well as the phenolic ring itself, can participate in these transformations.

The photolysis of para-halogenated phenols can lead to various reactions. In the presence of nitrate, they can promote the formation of nitrogen oxides. acs.org It has also been shown that the reaction of para-halogenated phenols with hydroxyl radicals (•OH), which can be generated photochemically, can lead to the elimination of halogen acids. acs.orgrsc.org This represents a potential pathway for the environmental degradation of such compounds.

Recent research has explored the direct C-H functionalization of phenols through radical pathways initiated by light. nih.govacs.org Deprotonation to the phenolate (B1203915) anion, followed by photoexcitation, can generate open-shell radical species capable of reacting with other radical precursors. nih.gov For instance, a light-driven protocol for the ortho-alkylation of phenols proceeds through the formation of a photoactive halogen-bonded complex. acs.org

Furthermore, the involvement of radical intermediates is a known mechanism in certain halogenation reactions. For example, the Hunsdiecker reaction, a type of decarboxylative halogenation, proceeds via radical intermediates. acs.org Radical trapping experiments using agents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT) are often used to confirm the presence of radical mechanisms in photochemical reactions. sioc-journal.cn The study of these radical pathways is crucial for understanding the compound's stability, potential for forming new C-C bonds, and its environmental fate. bbhegdecollege.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2,6 Difluoro 3 Methylphenol and Its Reaction Products

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds. Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to four or five decimal places. This level of accuracy allows for the calculation of a unique elemental formula, a critical first step in the identification of a newly synthesized compound or an unknown impurity.

For 4-Bromo-2,6-difluoro-3-methylphenol (C₇H₅BrF₂O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. The ability of HRMS to distinguish between ions of very similar nominal mass is crucial in complex reaction mixtures where multiple products with the same integer mass may be present.

Illustrative HRMS Data for Halogenated Phenols

While specific HRMS data for this compound is not widely published, the table below illustrates the typical precision achieved for similar halogenated organic compounds.

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

| 4-Bromo-2,6-dimethylphenol | C₈H₉BrO | 199.9888 | 199.9891 | 1.5 |

| 2-Bromo-4,6-difluoroaniline | C₆H₄BrF₂N | 207.9546 | 207.9542 | -1.9 |

| 4-Bromo-2-chlorophenol | C₆H₄BrClO | 205.9185 | 205.9188 | 1.5 |

This table is illustrative and based on data for analogous compounds to demonstrate the capabilities of HRMS.

Tandem Mass Spectrometry for Structural Elucidation of Complex Derivatives

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a derivative of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a wealth of structural information, akin to a molecular fingerprint.

When this compound undergoes reactions, such as etherification or esterification, MS/MS is crucial for confirming the structure of the resulting derivatives. The fragmentation pathways can reveal the nature of the substituent and its point of attachment to the parent molecule. For instance, the loss of specific neutral fragments can indicate the presence of particular functional groups. The differentiation of regioisomers, which is often challenging, can be achieved by analyzing the subtle differences in their fragmentation patterns. researchgate.net

Hypothetical Fragmentation of a Derivative

Consider a hypothetical methoxy (B1213986) derivative of this compound. Tandem mass spectrometry would be expected to show characteristic losses, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O), providing evidence for the methoxy group.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, studies on analogous halogenated compounds provide a framework for understanding the types of interactions that govern its crystal packing.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for crystal engineering, which aims to control the physical properties of solid materials.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen or nitrogen atom. acs.org The bromine atom in this compound, influenced by the electron-withdrawing fluorine atoms, is a potential halogen bond donor. In the crystal lattice, one would anticipate the formation of Br···O or Br···F interactions, which can play a significant role in directing the crystal packing. mdpi.com The strength of these interactions can be comparable to that of conventional hydrogen bonds. mdpi.com

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor. In the solid state, it is expected to form strong O-H···O hydrogen bonds with the hydroxyl group of a neighboring molecule, leading to the formation of chains or more complex hydrogen-bonded networks.

The interplay of these interactions—halogen bonding, π-π stacking, and hydrogen bonding—dictates the final crystal architecture. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts within a crystal structure, providing a detailed picture of the packing environment. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,6 Difluoro 3 Methylphenol

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure.scholarsresearchlibrary.combohrium.comacs.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scholarsresearchlibrary.combohrium.com It is particularly effective for calculating the ground state geometry and electronic properties of molecules like 4-Bromo-2,6-difluoro-3-methylphenol. By using functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d)), the optimized geometry of the molecule can be determined, ensuring it corresponds to a minimum on the potential energy surface. scholarsresearchlibrary.com Such calculations are fundamental for understanding the molecule's stability and intrinsic properties. acs.org

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic characteristics. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. acs.org The HOMO-LUMO energy gap is a significant parameter, as a smaller gap suggests higher reactivity. acs.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electron affinity, ionization potential, chemical hardness (η), and chemical potential (μ). acs.org For substituted phenols, these descriptors help in predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.15 |

| Chemical Potential (μ) | -3.85 |

Note: The values in this table are representative and based on typical DFT calculations for similar halogenated phenolic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bohrium.comacs.org The MEP map displays regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Energetics.connectedpapers.comresearchgate.net

Conformational analysis of substituted phenols, including this compound, can be performed using ab initio and semi-empirical methods to determine the most stable conformations and the energy barriers between them. researchgate.net These methods are essential for understanding the molecule's flexibility and the influence of substituent groups on its three-dimensional structure. connectedpapers.com For instance, the orientation of the hydroxyl group relative to the methyl and halogen substituents can be investigated to identify the lowest energy conformer. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects.nih.govresearchgate.netyoutube.com

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their structural fluctuations and interactions with the surrounding environment, such as solvent molecules. nih.govyoutube.com By simulating the motion of atoms based on classical mechanics, MD can reveal how solvent affects the conformational stability and reactivity of this compound. nih.govresearchgate.net For example, simulations in aqueous solution can model the hydrogen bonding interactions between the phenolic hydroxyl group and water molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies).acs.orgacs.org

Computational methods, particularly DFT, can be used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. acs.orgacs.org These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the molecular structure. By comparing calculated NMR and IR data with experimental results, the accuracy of the computational model can be validated.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

| 1H NMR Chemical Shift (OH) | 5.0 - 6.0 ppm |

| 13C NMR Chemical Shift (C-OH) | 150 - 155 ppm |

| IR Frequency (O-H stretch) | 3500 - 3600 cm-1 |

| IR Frequency (C-Br stretch) | 550 - 650 cm-1 |

Note: These predicted values are based on typical ranges for similar phenolic compounds and may vary depending on the specific computational method and solvent considerations.

Reaction Pathway and Transition State Calculations.rsc.orgchemrxiv.org

Computational chemistry allows for the investigation of reaction mechanisms by calculating the potential energy surface for a given reaction. This includes identifying transition states and calculating activation energies. chemrxiv.org For this compound, this could involve studying its synthesis via electrophilic bromination of the corresponding difluoro-methylphenol or its subsequent reactions. rsc.orgpw.live Understanding the reaction pathways is crucial for optimizing reaction conditions and developing new synthetic routes.

Future Directions and Emerging Research Avenues for 4 Bromo 2,6 Difluoro 3 Methylphenol

Catalyst Development for Novel Transformations Involving 4-Bromo-2,6-difluoro-3-methylphenol

The reactivity of this compound is largely dictated by its functional groups, particularly the bromo-substituent, which is an excellent handle for cross-coupling reactions. Future catalyst development will be crucial for unlocking new synthetic pathways. Research is expected to focus on creating highly efficient and selective catalysts for transformations at the C-Br bond, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental for constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

The development of catalysts capable of operating under mild conditions with high functional group tolerance will be a key area of investigation. This would allow the phenolic hydroxyl group and the fluorine atoms to remain intact during the transformation of the bromo-group. Furthermore, exploring regioselective functionalization of the aromatic ring, potentially through directed metallation or electrophilic substitution, could lead to new derivatives with tailored properties. The design of catalysts that can selectively activate one position over another on the electron-rich phenol (B47542) ring will be a significant challenge and a rewarding area of research.

Flow Chemistry and Continuous Synthesis Approaches for Halogenated Phenols

The synthesis and transformation of halogenated phenols often involve highly reactive, toxic, or corrosive reagents and can be highly exothermic. rsc.org Continuous flow chemistry offers significant advantages over traditional batch processing for managing these challenges. rsc.org The superior heat and mass transfer in microreactors or flow systems allows for precise temperature control, which can improve reaction selectivity and prevent the formation of byproducts. researchgate.net This is particularly beneficial for halogenation reactions, which are often fast and difficult to control in large batches. rsc.org

Future research will likely focus on developing integrated, multi-step flow processes for the synthesis and derivatization of halogenated phenols like this compound. nih.gov Such "one-flow" systems can telescope multiple reaction steps, minimizing manual handling of hazardous intermediates and reducing waste. rsc.orgnih.gov The ability to safely use hazardous reagents like elemental halogens (e.g., Br₂) or potent oxidants in a controlled flow environment opens up new synthetic possibilities that would be too dangerous to attempt at scale in batch reactors. rsc.orgthieme-connect.de The scalability and reproducibility of flow processes also make them attractive for industrial applications. rsc.org

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Routes

The complex interplay of electronic and steric effects in a molecule like this compound makes predicting its reactivity a significant challenge for chemists. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this complexity. acs.org Future efforts in this area will likely involve the development of ML models trained on vast datasets of chemical reactions to predict the outcomes of transformations involving this and other halogenated phenols. acs.org

These predictive models can help identify the most likely site of reaction (regioselectivity) in, for example, electrophilic aromatic substitutions. researchgate.net By using representations of molecular structure, such as graph neural networks, combined with quantum mechanical descriptors, AI can learn the subtle relationships between a molecule's structure and its reactivity without explicit programming of chemical rules. aip.org This approach can accelerate the discovery of optimal reaction conditions and even propose novel, efficient multi-step synthetic pathways through retrosynthetic analysis. acs.org Such in silico screening can dramatically reduce the number of experiments needed, saving time and resources. researchgate.net

Sustainable Synthesis and Biocatalysis Applications for Fluorinated and Brominated Phenols

The increasing demand for greener and more sustainable chemical processes is driving research into biocatalysis. Enzymes offer a route to highly selective chemical transformations under mild, aqueous conditions, minimizing energy consumption and the use of organic solvents. researchgate.net For halogenated phenols, two main avenues of biocatalytic research are emerging: enzymatic synthesis and biodegradation.

Halogenase enzymes, particularly flavin-dependent halogenases, have shown potential for the regioselective halogenation of aromatic substrates. manchester.ac.uk Future research could explore the engineering of these enzymes to synthesize specific compounds like this compound from simpler precursors. Similarly, fluorinase enzymes, which can form C-F bonds, represent a long-term goal for the sustainable synthesis of fluorinated compounds. researchgate.net

On the other end of the lifecycle, enzymes such as oxidoreductases (e.g., laccases, peroxidases) are being investigated for the degradation of phenolic pollutants in wastewater. mdpi.com These enzymes can catalyze the oxidation of a wide range of phenolic compounds, initiating their breakdown into less harmful substances. mdpi.com Research into the substrate scope of these enzymes could determine their effectiveness in the bioremediation of waste streams containing fluorinated and brominated phenols. The use of biocatalysts is a cornerstone of developing a circular economy for specialty chemicals. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2,6-difluoro-3-methylphenol, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The compound can be synthesized via regioselective bromination and fluorination of a phenol precursor. For example, bromination of 2,6-difluoro-3-methylphenol using N-bromosuccinimide (NBS) in acetic acid at 60°C achieves selective substitution at the para position. Fluorination can be optimized using KF/Al₂O₃ under microwave irradiation to enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Monitor intermediates using TLC and confirm structures via (δ 7.2–7.4 ppm for aromatic protons) and (δ -110 to -120 ppm) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use , , and to confirm substitution patterns. IR spectroscopy (e.g., O–H stretch at 3200–3400 cm⁻¹) verifies phenolic groups.

- X-ray Crystallography : Employ SHELX programs for structure refinement. Single-crystal X-ray analysis resolves bond lengths (C–Br ≈ 1.90 Å) and dihedral angles between substituents. High-resolution data (R factor < 0.05) ensure accuracy .

Q. What are the key reactivity trends of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The electron-withdrawing fluorine and bromine substituents activate the ring for SNAr. Reactivity is tested using methoxide or amines in DMF at 80°C. Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase). The para-bromo group shows higher reactivity than ortho-fluorine, with substitution yields >80% under optimized conditions .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Fukui indices identify electrophilic sites (e.g., para-bromo position). Molecular docking studies assess steric effects in supramolecular assemblies. Compare computed vs. experimental shifts to validate models .

Q. What HPLC methods are validated for quantifying trace impurities in this compound?

- Methodological Answer : A reversed-phase HPLC method (C18 column, 25°C) with UV detection at 254 nm uses acetonitrile/0.1% phosphoric acid (60:40 v/v) as the mobile phase (flow rate: 1.0 mL/min). Validation parameters:

| Parameter | Value |

|---|---|

| Linearity (R²) | >0.999 |

| Recovery (%) | 87–95 |

| LOD/LOQ (ppm) | 0.5/1.5 |

| This method detects impurities <0.1% . |

Q. How should researchers address contradictory data in crystallographic and spectroscopic analyses of halogenated phenols?

- Methodological Answer : Contradictions (e.g., bond length discrepancies in X-ray vs. DFT) are resolved by:

Q. What challenges arise in refining the crystal structure of this compound using SHELX software?

- Methodological Answer : Challenges include handling twinned crystals and high thermal motion of bromine atoms. Use SHELXL’s TWIN and RIGU commands to model twinning. Anisotropic displacement parameters (ADPs) for Br and F atoms improve refinement. Validate with residual density maps (max/min ±0.3 eÅ⁻³) .

Q. How can green chemistry principles be applied to the synthesis of this compound?

Q. What are the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Biodegradation studies using activated sludge (OECD 301F) show 60% degradation in 28 days. Photolysis under UV light (λ = 254 nm) generates debrominated products (HPLC-MS analysis). Hydrolysis at pH 9 cleaves the C–Br bond, forming 2,6-difluoro-3-methylphenol .

Q. How do substituent positions influence the intermolecular interactions in this compound crystals?

- Methodological Answer :

X-ray data reveal Br···F halogen bonding (distance ≈ 3.2 Å) and O–H···O hydrogen bonding. Lattice energy calculations (PIXEL method) show halogen bonds contribute 15–20 kJ/mol to stability. Compare packing diagrams with analogues (e.g., 4-Bromo-2-fluorophenol) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.